4-Methylphenyl 2,4-dimethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4-methylphenyl) 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-4-6-12(7-5-11)20-16(17)14-9-8-13(18-2)10-15(14)19-3/h4-10H,1-3H3 |
InChI Key |
SLWWKGRJXOLOND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methylphenyl 2,4 Dimethoxybenzoate
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of 4-Methylphenyl 2,4-dimethoxybenzoate logically disconnects the molecule at the ester linkage. This primary disconnection yields two precursor molecules: 2,4-dimethoxybenzoic acid and 4-methylphenol (commonly known as p-cresol). This approach simplifies the synthesis by breaking down the target molecule into more readily available or synthesizable starting materials. The forward synthesis, therefore, involves the formation of an ester bond between these two precursors.
Proposed Synthetic Routes to this compound
The formation of the ester bond between a carboxylic acid and a phenol (B47542) can be achieved through several established methods. The choice of method often depends on factors such as reaction conditions, substrate sensitivity, and desired yield.
Esterification Reactions and Catalytic Systems (e.g., coupling reagents)
Steglich Esterification: A prominent method for synthesizing esters under mild conditions is the Steglich esterification. chemcess.comnih.govorganic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. nih.govacs.org The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the efficient esterification of phenols. organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM). google.com A key feature of this method is the formal uptake of water by DCC, which forms the insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), driving the reaction to completion. chemcess.comwikipedia.org This method is particularly advantageous for substrates that are sensitive to harsher, acidic conditions. chemcess.comwikipedia.org
Acid-Catalyzed Esterification: Another approach involves the direct esterification of p-cresol (B1678582) with a carboxylic acid using an acid catalyst. organic-chemistry.org Acid-activated Indian bentonite (B74815) has been reported as an effective and environmentally benign catalyst for the esterification of various carboxylic acids with p-cresol. organic-chemistry.org This heterogeneous catalyst facilitates the reaction, often requiring elevated temperatures in a solvent like o-xylene (B151617) to achieve high yields. organic-chemistry.org The catalyst's reusability is a significant advantage of this method. organic-chemistry.org
Mitsunobu Reaction: The Mitsunobu reaction offers an alternative for the esterification of benzoic acids with phenols, particularly when other methods provide lower yields. researchgate.net This reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net It proceeds under mild and neutral conditions. researchgate.net
Synthesis and Characterization of Precursor Molecules (4-methylphenol, 2,4-dimethoxybenzoic acid)
4-Methylphenol (p-Cresol): This widely used industrial chemical can be produced through several methods. chemcess.com A common industrial synthesis involves the sulfonation of toluene (B28343), followed by alkali fusion of the resulting p-toluenesulfonic acid. google.com Another industrial route is the hydrolysis of p-chlorotoluene. chemcess.com The cymene-cresol process, which involves the alkylation of toluene with propene to form p-cymene (B1678584) followed by oxidative cleavage, also yields p-cresol. chemcess.com More modern approaches include a continuous-flow diazotization–hydrolysis of p-toluidine. acs.org
Table 1: Physical and Spectroscopic Data for 4-Methylphenol
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O |
| Molar Mass | 108.14 g/mol |
| Appearance | Colorless solid |
| Melting Point | 35.5 °C |
| Boiling Point | 201.9 °C |
| CAS Number | 106-44-5 |
2,4-Dimethoxybenzoic Acid: This precursor can be synthesized from resorcinol (B1680541). A common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated using carbon dioxide under basic conditions to produce 2,4-dihydroxybenzoic acid. researchgate.netgoogle.com Subsequent methylation of the hydroxyl groups, for instance with dimethyl sulfate, yields 2,4-dimethoxybenzoic acid.
Table 2: Physical and Spectroscopic Data for 2,4-Dimethoxybenzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₄ |
| Molar Mass | 182.17 g/mol |
| Appearance | White to cream powder |
| Melting Point | 107-109 °C |
| CAS Number | 91-52-1 |
Optimization of Reaction Conditions and Isolation Procedures
Optimization of Reaction Conditions: The efficiency of the esterification reaction can be optimized by adjusting several parameters. In acid-catalyzed esterifications, key variables include the reaction temperature, the molar ratio of the reactants, and the concentration of the catalyst. researchgate.netjmchemsci.com For the Steglich esterification, using an equimolar amount of the alcohol and acid with a slight excess of the coupling agent and a catalytic amount of DMAP generally gives good results. organic-chemistry.orggoogle.com The choice of solvent can also influence the reaction rate and yield. rsc.org
Isolation Procedures: After the reaction is complete, the product needs to be isolated and purified. A standard work-up procedure for esterification reactions involves washing the reaction mixture with a basic solution, such as 5% aqueous sodium hydroxide, to remove any unreacted carboxylic acid. organic-chemistry.org This is followed by washing with water and brine. organic-chemistry.org The organic layer is then dried over an anhydrous salt like sodium sulfate. organic-chemistry.orggoogle.com
For the Steglich esterification, the insoluble dicyclohexylurea byproduct is first removed by filtration. organic-chemistry.org The filtrate is then subjected to the aqueous work-up.
Final purification of the crude ester is typically achieved by column chromatography on silica (B1680970) gel. orgsyn.orgyoutube.commdpi.com The choice of eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) is determined by the polarity of the product. google.comorgsyn.org
Derivatization Strategies for the this compound Scaffold
The structure of this compound offers possibilities for further chemical modification, allowing for the synthesis of a library of related compounds.
Functionalization of the 4-Methylphenyl Moiety
The 4-methylphenyl ring of the ester is susceptible to electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho, para-directing and activating) and the ester group (meta-directing and deactivating) will influence the position of substitution. However, the activating nature of the methyl group and the oxygen of the ester will likely direct incoming electrophiles to the positions ortho to the methyl group.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a nitrating mixture of concentrated nitric and sulfuric acids. aiinmr.comyoutube.com The reaction conditions, particularly the temperature, need to be carefully controlled to avoid multiple nitrations and side reactions. youtube.com The ester group is a deactivating group, which will direct the substitution to the meta position relative to the ester, but the activating methyl group will direct to the ortho and para positions. The outcome will depend on the interplay of these electronic effects.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring through electrophilic halogenation. youtube.com This reaction is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide or iron(III) chloride. youtube.com The regioselectivity will again be governed by the directing effects of the existing substituents.
Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring. wikipedia.orgorganic-chemistry.org Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, would introduce a ketone functionality. organic-chemistry.orgrsc.org This reaction generally proceeds without polysubstitution because the introduced acyl group is deactivating. organic-chemistry.org Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, would introduce an additional alkyl group. wikipedia.org
Modifications to the 2,4-Dimethoxybenzoate Substructure
There is no available scientific literature detailing the specific chemical modifications to the 2,4-dimethoxybenzoate substructure within the compound this compound. Research on related dimethoxybenzene derivatives suggests that reactions such as demethylation or electrophilic aromatic substitution could be possible. However, without experimental studies on the title compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Advanced Structural Elucidation and Solid State Analysis of 4 Methylphenyl 2,4 Dimethoxybenzoate
High-Resolution Spectroscopic Characterization
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy:The FT-IR spectrum is instrumental in identifying characteristic functional groups. For 4-Methylphenyl 2,4-dimethoxybenzoate, key absorption bands would be expected for the C=O stretching of the ester group, the C-O stretching vibrations of the ester and ether linkages, the aromatic C-H stretching, and the aliphatic C-H stretching of the methyl group.
While data for structurally related compounds such as methyl 2,4-dimethoxybenzoate and various substituted phenols and benzoic acids are available, a direct and complete dataset for this compound could not be located. The synthesis of this ester would typically involve the reaction of 2,4-dimethoxybenzoyl chloride with p-cresol (B1678582), and while this is a standard esterification reaction, the specific characterization data for the resulting product has not been detailed in the available literature.
The absence of this fundamental data prevents the creation of the detailed research findings and data tables as requested. Further research and publication by the scientific community are required to fully characterize the advanced structural and solid-state properties of this compound.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides critical information about the molecular vibrational modes of this compound. The Raman spectrum is characterized by distinct peaks corresponding to the vibrations of its specific functional groups. The fused ring systems are expected to produce several strong peaks in the fingerprint region below 1000 cm⁻¹. nsf.gov Vibrations associated with common functional groups appear in the higher frequency window, from 1000 to 1800 cm⁻¹. nsf.gov
Key vibrational modes anticipated for this molecule include:
Aromatic C-H Stretching: Vibrations from the aromatic C-H bonds are typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl (CH₃) group exhibits symmetric and asymmetric stretching vibrations, generally found in the 2850-3000 cm⁻¹ range. researchgate.net
Carbonyl (C=O) Stretching: The ester carbonyl group produces a strong, characteristic peak, typically in the range of 1750-1650 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations within the two phenyl rings give rise to multiple bands in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: The ester and ether linkages show characteristic stretching vibrations. The C-O-C vibrations of the ester and the methoxy (B1213986) groups are expected in the 1300-1000 cm⁻¹ range. researchgate.net
Methoxy Group Vibrations: The CH₃ vibrations of the methoxy groups are anticipated between 3050-2900 cm⁻¹ for stretching and 1500-1400 cm⁻¹ for deformation modes. researchgate.net
Ring Breathing Modes: The collective "breathing" vibrations of the phenyl rings are expected to appear as sharp peaks in the fingerprint region, typically around 1000 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. libretexts.org The molecule contains several chromophores—groups of atoms responsible for light absorption—including the two aromatic rings and the carbonyl group of the ester function. libretexts.orgfiveable.me
The primary electronic transitions observed for this compound are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the carbonyl group. libretexts.org Due to the conjugated system, these transitions result in strong absorption bands. The presence of auxochromes, such as the methoxy and methyl groups, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).
n → π* Transitions: This type of transition involves moving a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to a π* antibonding orbital. libretexts.orgupenn.edu These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.orgupenn.edu For ketones and aldehydes, these transitions are often seen around 280-290 nm. upenn.edu
The specific λmax values for this compound are determined by the interplay of these chromophores and the electronic effects of the substituent groups.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While specific data for this compound is not publicly available, analysis of closely related structures, such as 2-Methylphenyl 4-methylbenzoate and 4-Methylphenyl 4-methylbenzoate, provides a robust model for its expected crystallographic properties. researchgate.netnih.gov
Determination of Crystal System, Space Group, and Unit Cell Parameters
Based on analogs, this compound is anticipated to crystallize in the monoclinic system. nih.govresearchgate.net The probable space group would be P2₁/c or a similar centrosymmetric group. The unit cell parameters for the analogous compound 2-Methylphenyl 4-methylbenzoate are provided as a reference. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n (an alternative setting of P2₁/c) |
| a (Å) | 11.690 (2) |
| b (Å) | 9.670 (1) |
| c (Å) | 11.478 (2) |
| α (°) | 90 |
| β (°) | 104.50 (2) |
| γ (°) | 90 |
| Volume (ų) | 1256.2 (3) |
| Z (molecules/unit cell) | 4 |
Detailed Analysis of Molecular Conformation, Bond Lengths, and Bond Angles
The molecular conformation of this compound is defined by the relative orientation of its constituent parts. A key feature is the dihedral angle between the planes of the 2,4-dimethoxybenzoyl group and the 4-methylphenyl (p-tolyl) group. In related structures, this angle is typically significant, ranging from approximately 63° to 73°, indicating a non-planar molecular structure. researchgate.netnih.gov This twist is due to steric hindrance and electronic effects.
The bond lengths and angles are expected to conform to standard values for sp² and sp³ hybridized carbon atoms, as well as C-O and C=O bonds in esters and ethers. nih.gov
| Bond/Angle | Expected Value (Å or °) |
|---|---|
| C=O (carbonyl) | ~1.20 Å |
| C(aromatic)-C(aromatic) | ~1.39 Å |
| C(ester)-O | ~1.35 Å |
| O-C(phenyl) | ~1.41 Å |
| C(methoxy)-O | ~1.36 Å |
| O-C-O (ester) | ~123° |
| C-O-C (ester) | ~118° |
| C-C-C (in rings) | ~120° |
Investigation of Intermolecular Interactions and Supramolecular Assembly (e.g., C—H⋯O contacts, hydrogen bonding, π-π stacking)
The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the following interactions are crucial for its supramolecular assembly:
C—H⋯O Contacts: These are the most prominent type of weak hydrogen bonds expected in the crystal structure. Hydrogen atoms from the methyl and aromatic groups can act as donors to the oxygen atoms of the carbonyl and methoxy groups of adjacent molecules. nih.gov These interactions link the molecules into a stable three-dimensional network. nih.gov
π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of parallel or near-parallel rings attract each other. nih.govnih.gov These interactions contribute significantly to the crystal's stability, often organizing the molecules into columns or layers. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov
The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. crystalexplorer.netresearchgate.net It plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di).
For this compound, the fingerprint plot is expected to show:
H⋯H Contacts: A large, diffuse region in the center of the plot, typically accounting for the largest percentage of the surface area (often >50%), corresponding to hydrogen-hydrogen contacts. nih.govnih.gov
C⋯H/H⋯C Contacts: Symmetrical "wings" on either side of the main diagonal, representing contacts between carbon and hydrogen atoms. nih.gov These are significant due to the abundance of aromatic and methyl C-H groups.
O⋯H/H⋯O Contacts: Sharp spikes at lower de and di values, characteristic of the shorter and more directional C—H⋯O hydrogen bonds. mdpi.com
Computational Chemistry and Theoretical Modeling of 4 Methylphenyl 2,4 Dimethoxybenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methylphenyl 2,4-dimethoxybenzoate, DFT calculations offer a detailed understanding of its geometric and electronic properties.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | O=C-O | ~123° |
| C-O-C (ester) | ~117° | |
| Dihedral Angle | Phenyl-C-O-Phenyl | Varies with conformation |
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. malayajournal.orgresearchgate.netajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org
For this compound, the HOMO is expected to be localized on the electron-rich 2,4-dimethoxybenzoyl group, which contains oxygen atoms with lone pairs of electrons. The LUMO is likely to be distributed over the 4-methylphenyl ring and the carbonyl group of the ester, which can accept electron density. The calculated HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. malayajournal.org
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) | 3.0 to 5.0 |
Note: These values are estimations based on typical DFT calculations for similar aromatic esters.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ajchem-a.com It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. ajchem-a.comresearchgate.netnih.govmanipal.edu
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the carbonyl and methoxy (B1213986) groups. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These are likely to be found around the hydrogen atoms of the phenyl rings.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule in terms of localized bonds and lone pairs. uni-muenchen.dedergipark.org.tr It is used to investigate intramolecular charge transfer (ICT) interactions, which occur when electron density is transferred from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.deperiodicodimineralogia.it These interactions contribute to the stability of the molecule. periodicodimineralogia.it
In this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of adjacent sigma bonds. The analysis of the Fock matrix in the NBO basis can quantify the stabilization energy associated with these donor-acceptor interactions. wisc.edu This provides insight into the electronic delocalization and resonance effects within the molecule. uni-muenchen.dewisc.edu
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic chemical shifts of ¹H and ¹³C atoms. dergipark.org.tr These theoretical predictions can aid in the assignment of experimental NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) helps in the interpretation of the experimental vibrational spectra. nih.gov Theoretical spectra can be generated and compared with experimental ones to confirm the molecular structure. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 160-170 |
| Methoxy Carbons (-OCH₃) | 55-65 |
| Aromatic Carbons | 110-140 |
| Methyl Carbon (-CH₃) | 20-25 |
Note: These are approximate ranges and the actual values depend on the specific computational method and solvent model used.
Molecular Docking and Ligand-Target Interaction Predictions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This in silico method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comnih.gov
For this compound, molecular docking studies can be performed to predict its binding affinity and interaction patterns with various biological targets. The process involves placing the optimized 3D structure of the ligand into the binding site of a receptor and evaluating the binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the stability of the complex. nih.gov This can help in identifying potential therapeutic applications for the compound.
Evaluation of Non-Linear Optical (NLO) Properties of this compound
A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the specific analysis of the non-linear optical (NLO) properties of this compound. While theoretical modeling, particularly using Density Functional Theory (DFT), is a common approach to evaluating the NLO characteristics of novel organic compounds, no dedicated studies detailing such an evaluation for this compound could be identified.
Computational studies on structurally related benzoate (B1203000) esters and molecules containing substituted phenyl rings have been conducted to predict their NLO behavior. These investigations typically focus on calculating key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to gauge a molecule's potential for applications in optical technologies. The methodologies often involve optimizing the molecular geometry and then employing various DFT functionals and basis sets to compute the electronic properties.
For instance, research on other organic esters has demonstrated that the presence and positioning of electron-donating and electron-withdrawing groups on the aromatic rings can significantly influence the intramolecular charge transfer and, consequently, the magnitude of the hyperpolarizability. The 2,4-dimethoxy substitutions on the benzoate ring and the 4-methyl group on the phenyl ring of the target compound suggest potential for NLO activity, as these groups can modulate the electron density distribution across the molecule.
However, without specific computational data derived directly from theoretical modeling of this compound, any discussion of its NLO properties, including the generation of data tables for its hyperpolarizability values, would be purely speculative. Authoritative and scientifically accurate reporting requires direct research findings, which are not available in the public domain for this particular compound at this time. Further computational research is necessary to elucidate the specific NLO characteristics of this compound.
Investigation of Biological Activity and Molecular Mechanisms of 4 Methylphenyl 2,4 Dimethoxybenzoate in Vitro Focus
Evaluation of Specific Biochemical Pathway Modulation and Enzyme Inhibition
Benzoates, the class of compounds to which 4-Methylphenyl 2,4-dimethoxybenzoate belongs, are known to participate in various metabolic pathways. In biological systems, benzoate (B1203000) is typically activated to its coenzyme A (CoA) thioester, benzoyl-CoA, which is a central intermediate in the anaerobic degradation pathway. nih.govresearchgate.net Aerobically, benzoate can be processed through pathways involving dihydroxylated intermediates, leading to ring cleavage by dioxygenase enzymes. nih.gov
The biological activity of benzoate esters is often linked to their hydrolysis, which releases the corresponding benzoic acid and phenol (B47542). This process can be influenced by enzymes such as carboxylesterases found in plasma and liver microsomes. nih.gov The rate of this hydrolysis, and thus the release of the active components, is dependent on the structure of the ester. For instance, studies on homologous series of benzoate esters have shown that the size of the alcohol moiety can influence the rate of enzymatic hydrolysis. nih.gov
While direct enzymatic inhibition data for this compound is not extensively documented, related benzoate compounds have been shown to interact with various enzymes. For example, sodium benzoate can affect the conformation of the enzyme D-amino acid oxidase (D-AAO). nih.gov Furthermore, the general class of benzoates can influence inflammatory responses and the production of cytokines, suggesting interactions with enzymes and signaling proteins within these pathways. nih.gov
Table 1: General Effects of Benzoates on Biochemical Pathways
| Pathway/Enzyme System | Observed Effect of Benzoate Compounds |
| Anaerobic Metabolism | Conversion to benzoyl-CoA for degradation. nih.gov |
| Aerobic Metabolism | Oxidation to dihydroxylated intermediates followed by ring cleavage. nih.gov |
| D-Amino Acid Oxidase | Conformational changes induced by sodium benzoate. nih.gov |
| Inflammatory Pathways | Can enhance inflammatory responses and affect cytokine levels. nih.gov |
| Oxidative Stress | May induce lipid peroxidation and alter levels of antioxidant enzymes. nih.gov |
Mechanistic Probes for Specific Molecular Interactions
Small molecules like this compound can act as probes to understand and interfere with specific molecular interactions, a critical aspect of chemical biology. nih.govrsc.org A key area of investigation for such compounds is the inhibition of protein-protein interactions (PPIs) or the disruption of protein assembly processes, which are fundamental to many cellular functions. rsc.orgnih.gov
The inhibition of protein assembly can occur at various stages. For example, some small molecules can interfere with the formation of essential protein complexes. In bacteria, the assembly of outer membrane proteins by the BAM complex is a target for novel antibacterial compounds. asm.org Similarly, the biogenesis of ribosomes, a complex process involving the assembly of ribosomal RNA and proteins, can be inhibited by small molecules that bind to specific assembly factors. nih.govsigmaaldrich.com While the specific target of this compound is not yet defined, its structural features—two aromatic rings linked by an ester—provide a scaffold that could potentially interact with the surfaces of proteins, thereby disrupting their assembly or interaction with other proteins. nih.gov
Mechanistic studies often employ techniques to identify the precise binding site and the effect of the compound on the target's structure and function. For inhibitors of protein assembly, this could involve observing the accumulation of assembly intermediates or using biophysical methods to demonstrate direct binding to a component of the assembly machinery. nih.govasm.org
Structure-Activity Relationship (SAR) Studies through Analog Synthesis and Evaluation
Structure-Activity Relationship (SAR) studies are essential for understanding how the different parts of a molecule contribute to its biological effect and for optimizing its activity. This involves synthesizing and testing analogs of the lead compound.
The 4-methylphenyl group, also known as a p-tolyl group, is a common feature in biologically active molecules. This moiety can engage in several types of non-covalent interactions that are crucial for molecular recognition and binding to a biological target. These interactions include:
Hydrophobic Interactions: The aromatic ring and the methyl group contribute to the molecule's lipophilicity, allowing it to interact favorably with hydrophobic pockets in proteins.
π-π Stacking: The electron-rich aromatic ring can stack with other aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding site.
Cation-π Interactions: The phenyl ring can interact with positively charged residues (like lysine or arginine).
The 2,4-dimethoxybenzoate portion of the molecule also plays a critical role in its potential bioactivity. The methoxy (B1213986) groups (-OCH₃) are strong hydrogen bond acceptors and can significantly influence the electronic properties of the benzene (B151609) ring. nih.gov
Key contributions of this scaffold include:
Hydrogen Bonding: The oxygen atoms of the methoxy groups can form hydrogen bonds with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor, anchoring the molecule in the binding site.
Electronic Effects: Methoxy groups are electron-donating, which can affect the reactivity of the aromatic ring and the strength of π-π stacking interactions.
Conformational Constraints: The presence of a methoxy group at the ortho position (position 2) can restrict the rotation around the bond connecting the phenyl ring to the ester group, influencing the molecule's preferred three-dimensional shape.
SAR studies on various classes of compounds, such as chalcones and quinolones, have demonstrated that the number and position of methoxy groups on an aromatic ring are critical determinants of biological activity, including anticancer and anti-inflammatory effects. nih.govnih.govnih.gov Altering the substitution pattern of these groups can lead to significant changes in potency and selectivity. nih.gov
Table 2: Potential Contributions of Molecular Moieties to Bioactivity
| Molecular Moiety | Potential Interaction Type | Influence on Activity |
| 4-Methylphenyl | Hydrophobic, π-π Stacking, Cation-π | Affects binding affinity and selectivity through interactions with nonpolar and aromatic residues. nih.govresearchgate.net |
| 2,4-Dimethoxybenzoate | Hydrogen Bonding, Electronic Modulation | Orients molecule in binding site; modifies electronic character for stacking interactions. nih.govnih.gov |
| Ester Linkage | Hydrolysis Site, Conformational Linker | Can act as a pro-drug feature; determines spatial relationship between the two aromatic rings. nih.gov |
The ester linkage is not merely a linker; it is a functional group with significant implications for a molecule's properties and biological function.
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes. nih.gov Modifying the ester linkage, for instance, by creating more sterically hindered esters or replacing it with a more stable amide bond, is a common strategy in medicinal chemistry to increase a compound's metabolic stability and duration of action.
Pro-drug Strategy: The ester can be used as a pro-drug moiety. The parent ester may be more readily absorbed by cells due to increased lipophilicity, and once inside, it is hydrolyzed to release the active carboxylic acid and phenol.
By systematically synthesizing and evaluating analogs with modifications to each of these three regions—the 4-methylphenyl moiety, the 2,4-dimethoxybenzoate scaffold, and the ester linkage—researchers can build a comprehensive SAR model to guide the development of more potent and selective compounds.
Advanced Materials Science and Emerging Applications of 4 Methylphenyl 2,4 Dimethoxybenzoate
Potential as Scaffolds for Functional Materials and Polymers
The molecular architecture of 4-Methylphenyl 2,4-dimethoxybenzoate makes it a compelling candidate as a foundational unit, or scaffold, for the construction of more complex functional materials and polymers. The inherent properties of its constituent parts suggest its utility in creating materials with tailored characteristics.
The phenyl benzoate (B1203000) core is a well-established mesogen, a fundamental component in the formation of liquid crystals. For instance, a related compound, 4-Pentylphenyl 4-methylbenzoate, is a known nematic liquid crystal utilized in optical electronics such as liquid-crystal displays (LCDs). ossila.com This suggests that this compound could also exhibit liquid crystalline behavior, potentially with unique phase transition temperatures and dielectric properties influenced by the 2,4-dimethoxy substitution pattern. The creation of polymers from liquid crystal monomers, known as liquid crystal polymers (LCPs), often results in materials with high thermal stability and mechanical strength.
Furthermore, the "4-methylphenyl" group is a component in various functional polymers. Research has demonstrated the synthesis of polymers such as Poly[(1,4-phenylene-(4-methyl phenyl)amino-4,4'-diphenylene-(4-methylphenyl)amino-1,4phenylene-ethenylene...] and Poly(4-methyl-2-pentyne), indicating that monomers containing this moiety can be successfully polymerized. researchgate.netresearchgate.net This suggests that this compound could potentially be functionalized to act as a monomer in polymerization reactions, leading to polymers with novel optical and electronic properties imparted by the dimethoxybenzoate unit.
The table below outlines the potential contributions of the structural components of this compound to the properties of functional materials.
| Structural Component | Potential Contribution to Functional Materials |
| Phenyl Benzoate Core | Potential for liquid crystalline properties, thermal stability. |
| 2,4-Dimethoxyphenyl Group | Introduction of electron-donating characteristics, potential for modifying optical and electronic properties. |
| 4-Methylphenyl Group | Can influence molecular packing and solubility, potential for incorporation into polymer chains. |
Role in Organic Electronics or Optoelectronic Devices (e.g., based on π-conjugation)
The field of organic electronics leverages the tunable electronic properties of organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The potential of this compound in this arena is rooted in its electronic structure, particularly the concept of π-conjugation.
The ester contains two phenyl rings which, although separated by the ester linkage, can participate in extended π-conjugation depending on the molecular conformation. The 2,4-dimethoxybenzene moiety is strongly electron-donating, which can facilitate charge transport and influence the molecule's highest occupied molecular orbital (HOMO) energy level. The 4-methylphenyl group, being weakly electron-donating, can also modulate the electronic properties.
In the design of materials for organic electronics, donor-acceptor (D-A) architectures are often employed to tune the HOMO-LUMO gap and facilitate charge separation or recombination. While this compound is not a classic D-A molecule in itself, it could serve as a building block. For example, the dimethoxy-substituted phenyl ring could act as an electron-donating component in a more complex molecular design. The development of D-A-D type molecules using substituted carbazole (B46965) groups as donors highlights the modular approach to designing electronically active materials. beilstein-journals.org
The following table summarizes the potential electronic properties of this compound relevant to optoelectronic applications.
| Electronic Property | Potential Influence of Structural Moieties |
| π-Conjugation | The phenyl rings and ester group form a π-system that can be influenced by substituents. |
| HOMO/LUMO Levels | The electron-donating dimethoxy groups are expected to raise the HOMO energy level. |
| Charge Carrier Mobility | Molecular packing in the solid state, influenced by the overall shape and substituents, would be a key determinant. |
Catalytic Applications or Ligand Design in Transition Metal Chemistry
In the realm of transition metal chemistry, organic molecules can serve as ligands that coordinate to a metal center, thereby influencing its catalytic activity, stability, and selectivity. The potential of this compound in this capacity is speculative but can be inferred from its chemical structure.
The oxygen atoms of the ester group and the methoxy (B1213986) groups possess lone pairs of electrons that could potentially coordinate to a metal center. The carbonyl oxygen of the ester is a common coordination site for Lewis acidic metal centers. The methoxy groups could also participate in chelation, potentially forming a bidentate or even tridentate ligand depending on the conformational flexibility of the molecule and the nature of the metal.
The electronic and steric properties of the ligand are crucial in determining the outcome of a catalytic reaction. The electron-rich dimethoxybenzene ring would make the ligand a stronger electron donor compared to an unsubstituted phenyl benzoate. The 4-methylphenyl group provides steric bulk, which can influence the coordination geometry around the metal center and potentially induce enantioselectivity in catalytic reactions if a chiral variant of the ligand were to be synthesized.
While no specific catalytic applications of this compound have been reported, the broader class of benzoate esters and related aromatic ethers have been explored as ligands in various catalytic systems. The design of novel ligands is a cornerstone of advancements in catalysis, and the unique combination of functional groups in this compound could offer new possibilities in this field.
The table below outlines the potential features of this compound as a ligand.
| Feature as a Ligand | Potential Structural Basis |
| Coordination Sites | Carbonyl oxygen, methoxy oxygens. |
| Electronic Properties | Electron-donating due to dimethoxy groups. |
| Steric Influence | Bulk provided by the 4-methylphenyl and dimethoxy-substituted phenyl groups. |
Future Research Directions and Open Questions Regarding 4 Methylphenyl 2,4 Dimethoxybenzoate
Development of Novel and Green Synthetic Methodologies
The synthesis of aromatic esters is a well-established field, but there remains a significant opportunity to develop more environmentally benign and efficient methods for producing 4-Methylphenyl 2,4-dimethoxybenzoate. numberanalytics.com Future research should move beyond traditional esterification protocols, which often rely on harsh catalysts and produce significant waste. numberanalytics.com
Key areas for investigation include:
Biocatalysis: The use of enzymes, such as lipases, for the esterification of 2,4-dimethoxybenzoic acid with p-cresol (B1678582) offers a mild and highly selective synthetic route. mdpi.com This enzymatic approach aligns with the growing demand for green and natural products, providing an eco-friendly alternative to traditional chemical synthesis. mdpi.com
Microwave-Assisted Synthesis: Performing the synthesis under microwave irradiation, potentially coupled with solvent-free phase transfer catalysis (PTC), could dramatically shorten reaction times and increase yields. nih.govresearchgate.netbohrium.com These methods have shown higher efficiency and easier work-up compared to conventional heating for other aromatic esters. bohrium.com
Flow Chemistry: Continuous flow reactors using solid acid catalysts could enable the large-scale, controlled, and safe production of the compound, minimizing batch-to-batch variability and improving process efficiency. google.com
| Methodology | Key Advantages | Relevant Research Findings |
|---|---|---|
| Enzymatic Synthesis (Biocatalysis) | High selectivity, mild reaction conditions, biodegradability, reduced environmental impact. mdpi.com | Lipases have been successfully used for the synthesis of oligoesters from ricinoleic acid and aromatic monomers, highlighting the potential of biocatalysis in green chemistry. mdpi.com |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, potential for solvent-free conditions. researchgate.netbohrium.com | Microwave activation coupled with solvent-free PTC has been effective for synthesizing various aromatic esters. researchgate.net |
| Flow Chemistry | High scalability, improved safety and control, consistent product quality. google.com | Flow reactors with solid acid catalysts have been used to produce 4-methoxyphenol (B1676288) from hydroquinone (B1673460) and methanol (B129727) with high conversion and selectivity. google.com |
| Acidic Catalysis in Dry Media | Solvent-free conditions, simplified procedures, ecological advantages. nih.govbohrium.com | Heterogeneous mixtures with catalytic amounts of p-toluenesulfonic acid (PTSA) have yielded good results for producing parabens. nih.govbohrium.com |
Advanced Spectroscopic Probes for Dynamic Behavior and Excited States
While standard spectroscopic techniques (NMR, IR, UV-Vis) are essential for structural confirmation, the photophysical properties of this compound remain largely unexplored. The presence of two aromatic rings suggests potentially interesting excited-state dynamics. Future work should focus on employing advanced spectroscopic methods to probe these transient phenomena.
An open question is how the electronic structure and conformation of the molecule change upon photoexcitation. Time-resolved optical spectroscopies, which use ultrafast laser pulses, are powerful tools for monitoring these changes. nih.govchem8.org Investigating the potential for "aromaticity reversal" in the excited state, where a ground-state aromatic ring might adopt antiaromatic character, could provide deep insights into its photochemistry. nih.govresearchgate.netelsevierpure.com
| Technique | Information Gained | Research Question for this compound |
|---|---|---|
| Time-Resolved Absorption Spectroscopy | Dynamics of excited states (lifetimes, transient species). nih.gov | What are the lifetimes and characteristics of the singlet and triplet excited states? |
| Time-Resolved Infrared (TRIR) Spectroscopy | Structural changes (bond vibrations) in the excited state. researchgate.net | How does the molecular geometry, particularly of the ester linkage and aromatic rings, change upon photoexcitation? |
| Transient Photoluminescence Spectroscopy | Fluorescence and phosphorescence decay dynamics. | Does the compound exhibit fluorescence or phosphorescence, and what are the quantum yields and lifetimes? |
| Circular Dichroism (CD) Spectroscopy | Chiral organization in aggregates. researchgate.net | If chiral derivatives are synthesized, do they form supramolecular structures with a defined chirality? |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. While Density Functional Theory (DFT) is routinely used to study ground-state geometries and electronic properties of similar molecules, nih.govresearchgate.netresearchgate.net future research should integrate more advanced computational approaches for the de novo design of materials based on the this compound scaffold.
This involves creating a feedback loop between computational modeling and experimental validation. llnl.gov For instance, multiscale modeling could be used to simulate the behavior of the molecule from the quantum level to the bulk material phase. nih.govox.ac.uk This would enable the in silico design of derivatives with tailored properties, such as specific liquid crystal phases or optimized electronic characteristics for use in organic electronics, before committing to their synthesis. nih.govllnl.gov
Key computational directions include:
Predicting Crystal Structures: Elucidating how intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate the crystal packing. nih.gov
Calculating Electronic Properties: Using high-level theory to accurately predict HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution, which are crucial for applications in electronics and reactivity. nih.govresearchgate.net
Simulating Dynamic Behavior: Employing molecular dynamics simulations to understand conformational flexibility and interactions with other molecules or surfaces. nih.gov
Exploration of Supramolecular Self-Assembly Properties in Various Environments
The structure of this compound, with its combination of aromatic and polar groups, makes it a candidate for forming complex, ordered structures through self-assembly. Research into benzoate (B1203000) esters has already shown their potential to form novel supramolecular chiral assemblies. rsc.org An important area of future research is to explore how this specific molecule organizes in different solvents and interfaces.
By tuning environmental conditions (e.g., solvent polarity, temperature, concentration), it may be possible to induce the formation of various soft matter structures such as nanoparticles, fibers, gels, or liquid crystals. nih.govwikipedia.org The introduction of chemical fuels could drive the system into non-equilibrium states, allowing for the transient formation of functional materials. nih.gov Understanding and controlling these self-assembly processes could pave the way for applications in drug delivery, sensing, and advanced materials. acs.org
Application of Machine Learning and AI in Structure-Property Relationships
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials discovery. researchgate.netresearchgate.net A significant future direction for this compound is to leverage these tools to establish quantitative structure-property relationships (QSPR). nih.govaip.org
By creating a database of synthesized derivatives and their measured properties, ML models can be trained to predict the characteristics of new, virtual compounds. nih.govnih.gov This approach can drastically reduce the number of compounds that need to be synthesized and tested, accelerating the discovery process. nih.gov
Potential applications of AI and ML include:
Generative Models: Using deep learning to design novel molecules based on the this compound scaffold that are optimized for a specific property (e.g., high thermal stability, specific absorption wavelength). nih.gov
Predictive Toxicology: Training models to predict potential toxicity or adverse effects in silico, guiding the design of safer materials from the outset. nih.gov
Synthetic Accessibility Prediction: Employing ML to assess how easily a computationally designed molecule can be synthesized in the lab, bridging the gap between virtual design and real-world chemistry. nih.gov
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 4-methylphenyl 2,4-dimethoxybenzoate?
Methodological Answer: The synthesis of this compound can be achieved via esterification of 2,4-dimethoxybenzoic acid with 4-methylphenol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. For functionalization, transition metal-catalyzed reactions such as Rh(I)-mediated C–H activation have been reported for similar dimethoxybenzoate esters. For example, Rh(I) complexes enable regioselective coupling with acrylates under CO₂ atmospheres, yielding styrene derivatives in moderate to good yields (54% in one case) . Characterization typically involves:
- ¹H/¹³C NMR for verifying substitution patterns and ester linkage.
- Column chromatography (e.g., hexane/EtOAc gradients) for purification.
- Melting point analysis to confirm purity (e.g., 88–90°C for related styrene derivatives) .
Q. How does the thermal stability of this compound compare to structurally analogous metal complexes?
Methodological Answer: Thermal stability can be assessed via thermogravimetric analysis (TGA) and compared to metal-coordinated analogs. For instance:
- Cu(II) 2,4-dimethoxybenzoate decomposes at lower temperatures than its 3,4-dimethoxy counterpart due to reduced steric and electronic stabilization .
- Co(II) complexes exhibit higher stability than Cu(II), decomposing directly to Co₃O₄ at ~1173 K .
- Nd(III) complexes decompose in two steps: forming oxycarbonates (495–685 K) before yielding Nd₂O₃ at ~1000 K .
For the free ester (non-metalated), stability studies should include differential scanning calorimetry (DSC) to identify phase transitions and pyrolysis-GC/MS to track decomposition products.
Advanced Research Questions
Q. What catalytic strategies enable regioselective functionalization of the 2,4-dimethoxybenzoate scaffold?
Methodological Answer: Rhodium(I) catalysts are effective for 1,3-migration reactions in dimethoxybenzoate systems. For example:
- Under CO₂, Rh(I) 2,6-dimethoxybenzoate undergoes decarboxylation, followed by a 1,3-Rh/H shift to form 2,4-dimethoxybenzoate species, achieving 71% yield .
- Pd or Ru catalysts can enable cross-coupling (e.g., Suzuki-Miyaura) at the benzoate’s aromatic ring, though methoxy groups may require protective strategies.
Key variables : - Atmosphere (CO₂ vs. N₂) significantly impacts yield due to carboxylation/decarboxylation equilibria .
- Steric effects from substituents (e.g., methyl groups) influence migration efficiency.
Q. How do substitution patterns on the benzoate ring affect biological activity in derivatives like this compound?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that:
- Anti-invasive activity is abolished in 2,4-dimethoxybenzoates compared to monosubstituted analogs (e.g., 2-methoxy or 4-hydroxy derivatives), suggesting steric hindrance or electronic effects disrupt target binding .
- Hydroxyl radical scavenging assays using dimethoxybenzoate probes (e.g., 2,4- and 3,5-isomers) show varying reactivity due to differences in electron-donating methoxy group positions .
Methodological recommendations : - Use competitive radical scavenging assays (e.g., CUPRAC) with standardized probes.
- Compare IC₅₀ values against structurally diverse analogs to isolate substituent effects.
Q. What analytical techniques elucidate decomposition pathways of this compound under thermal or oxidative stress?
Methodological Answer:
- TGA-DSC : Quantify mass loss and enthalpy changes during heating (e.g., anhydrous Co(II) 2,4-dimethoxybenzoate decomposes directly to Co₃O₄ above 900°C) .
- X-ray powder diffraction : Identify crystalline decomposition products (e.g., metal oxides or carbonates) .
- Pyrolysis-GC/MS : Detect volatile fragments (e.g., methoxybenzene, CO₂) to propose degradation mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
